molecular formula C12H16N2S B5819244 1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B5819244
M. Wt: 220.34 g/mol
InChI Key: QFJXNOOXOZQMLB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. It is a thiourea derivative, characterized by the presence of a cyclopropyl group and a 3,5-dimethylphenyl group attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

1-cyclopropyl-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJXNOOXOZQMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 3,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+3,5-Dimethylphenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{3,5-Dimethylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+3,5-Dimethylphenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with primary or secondary amines to yield the desired thiourea compounds . This method is advantageous due to its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form urea derivatives.

    Reduction: Reduction of thioureas can lead to the formation of amines.

    Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylthiourea
  • N,N’-Diphenylthiourea
  • N-Ethylthiourea
  • N,N’-Dimethylthiourea

Uniqueness

1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

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